sodium;2-(2,4-dichlorophenoxy)acetate;hydrate
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Overview
Description
It is a crystalline powder with the molecular formula C8H5Cl2NaO3.H2O and a molecular weight of 261.03 . This compound is primarily used in research and has various applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 2,4-Dichlorophenoxyacetate Monohydrate can be synthesized through the reaction of 2,4-Dichlorophenoxyacetic acid with sodium hydroxide. The reaction typically involves dissolving 2,4-Dichlorophenoxyacetic acid in water and then adding sodium hydroxide to form the sodium salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Sodium 2,4-Dichlorophenoxyacetate Monohydrate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, ensuring the production of high-purity compound suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Sodium 2,4-Dichlorophenoxyacetate Monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chlorinated phenoxyacetic acids, while reduction can produce less chlorinated derivatives.
Scientific Research Applications
Sodium 2,4-Dichlorophenoxyacetate Monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in studies related to plant growth and development, as it is a known herbicide.
Medicine: Research on its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is used in the formulation of herbicides and other agricultural chemicals.
Mechanism of Action
The mechanism of action of Sodium 2,4-Dichlorophenoxyacetate Monohydrate involves its interaction with specific molecular targets and pathways. In plants, it acts as a synthetic auxin, mimicking the action of natural plant hormones and disrupting normal growth processes. This leads to uncontrolled growth and eventually the death of the plant.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: The parent compound of Sodium 2,4-Dichlorophenoxyacetate Monohydrate.
Methyl 2,4-Dichlorophenoxyacetate: A methyl ester derivative with similar herbicidal properties.
2,4,5-Trichlorophenoxyacetic Acid: Another chlorinated phenoxyacetic acid with similar applications.
Uniqueness
Sodium 2,4-Dichlorophenoxyacetate Monohydrate is unique due to its specific sodium salt form, which enhances its solubility and stability compared to other derivatives. This makes it particularly useful in research and industrial applications where these properties are advantageous.
Properties
IUPAC Name |
sodium;2-(2,4-dichlorophenoxy)acetate;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3.Na.H2O/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;;/h1-3H,4H2,(H,11,12);;1H2/q;+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSAEWXPCBLGDX-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NaO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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